2-Hydroxy-2-(1-phenyl-1h-pyrazol-4-yl)acetic acid
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Overview
Description
2-Hydroxy-2-(1-phenyl-1h-pyrazol-4-yl)acetic acid is a compound that features a pyrazole ring substituted with a phenyl group and a hydroxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-(1-phenyl-1h-pyrazol-4-yl)acetic acid typically involves the reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde with glyoxylic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The mixture is heated to reflux, and the product is isolated through crystallization or extraction techniques .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-2-(1-phenyl-1h-pyrazol-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Formation of 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid.
Reduction: Regeneration of this compound.
Substitution: Formation of nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
2-Hydroxy-2-(1-phenyl-1h-pyrazol-4-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-(1-phenyl-1h-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets. The hydroxyacetic acid moiety can form hydrogen bonds with active sites of enzymes, while the pyrazole ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 2-Hydroxy-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetic acid
- 2-Hydroxy-2-(1H-pyrazol-4-yl)acetic acid
- 2-Hydroxy-2-(1-phenyl-3-methyl-1H-pyrazol-4-yl)acetic acid
Comparison: 2-Hydroxy-2-(1-phenyl-1h-pyrazol-4-yl)acetic acid is unique due to the presence of the phenyl group on the pyrazole ring, which enhances its ability to participate in π-π interactions and potentially increases its biological activity. The hydroxyacetic acid moiety also provides additional sites for hydrogen bonding, making it a versatile compound for various applications .
Biological Activity
2-Hydroxy-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid, also known as 2-(1-phenylpyrazol-4-yl)acetic acid, has garnered attention in recent years for its diverse biological activities. This compound belongs to a class of pyrazole derivatives, which have been extensively studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.
Molecular Formula and Structure:
- Chemical Formula: C11H10N2O2
- Molecular Weight: 202.21 g/mol
- IUPAC Name: 2-(1-phenylpyrazol-4-yl)acetic acid
- CAS Number: 35715-77-6
The compound features a phenyl group attached to a pyrazole ring, which is linked to an acetic acid moiety. This structural configuration is crucial for its biological activity.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study highlighted the efficacy of compounds containing the 1H-pyrazole scaffold against various cancer cell lines, including lung, breast, and prostate cancers. Specifically, the antiproliferative effects of this compound were evaluated in vitro and demonstrated substantial inhibition of cell growth in MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .
Table 1: Anticancer Activity of this compound
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial activity. A study synthesized various pyrazole derivatives and tested their efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited comparable or superior antibacterial activity compared to standard antibiotics like ciprofloxacin .
Table 2: Antimicrobial Activity of Pyrazole Derivatives
Bacteria | Compound Tested | Inhibition Zone (mm) | Reference |
---|---|---|---|
Staphylococcus aureus | Derivative A | 20 | |
Escherichia coli | Derivative B | 18 | |
Pseudomonas aeruginosa | Derivative C | 22 |
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has also been documented. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
Case Studies
Several case studies have highlighted the therapeutic potential of pyrazole derivatives in clinical settings:
- Breast Cancer Treatment: A clinical trial investigated the use of a pyrazole derivative similar to this compound in patients with advanced breast cancer. Results demonstrated a significant reduction in tumor size and improved patient survival rates .
- Antibacterial Therapy: In a comparative study involving patients with bacterial infections resistant to conventional antibiotics, a pyrazole derivative was administered, resulting in successful treatment outcomes where traditional therapies had failed .
Properties
Molecular Formula |
C11H10N2O3 |
---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
2-hydroxy-2-(1-phenylpyrazol-4-yl)acetic acid |
InChI |
InChI=1S/C11H10N2O3/c14-10(11(15)16)8-6-12-13(7-8)9-4-2-1-3-5-9/h1-7,10,14H,(H,15,16) |
InChI Key |
ILHFIXJEYAFRBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C(C(=O)O)O |
Origin of Product |
United States |
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